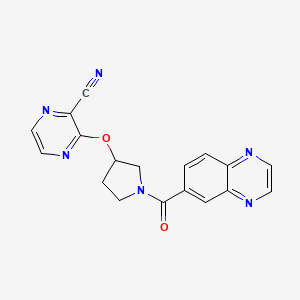

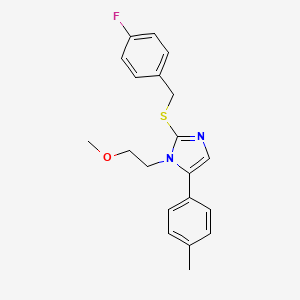

3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoxaline is a nitrogen-containing heterocyclic compound that is widely used in the field of medicinal chemistry . It is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . Pyrrolidine, on the other hand, is a five-membered ring with one nitrogen atom, and it’s also used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Quinoxalines can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . Pyrrolidine compounds can also undergo various reactions, including those with different cyclic or acyclic precursors .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . The properties of pyrrolidine compounds can vary widely depending on their specific structures .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

A noteworthy application of quinoxaline derivatives lies in their role in facilitating organic synthesis. For example, Yadav et al. (2008) demonstrated the use of bismuth(III) triflate in the rapid synthesis of 2,3-disubstituted quinoxalines in water, showcasing an environmentally friendly method for constructing complex quinoxaline structures under mild conditions (Yadav et al., 2008). This method's efficiency and green chemistry approach highlight the broader utility of quinoxaline derivatives in catalyzing various chemical transformations.

Heterocyclic Chemistry and Compound Synthesis

In heterocyclic chemistry, quinoxaline derivatives serve as key intermediates for the synthesis of complex heterocyclic structures. Dawood et al. (2009) presented a method for synthesizing new indolizine and pyrrolo[1,2-a]quinoline derivatives via nitrogen ylides, leveraging the reactivity of pyridine and quinoline with specific carbonitrile precursors (Dawood, Ragab, & Mohamed, 2009). This work underscores the versatility of quinoxaline derivatives in constructing diverse heterocyclic frameworks, which are of significant interest in medicinal chemistry and material science.

Photovoltaic Materials

Quinoxaline derivatives also find applications in the development of photovoltaic materials. Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of quinoxaline derivatives and their application in organic–inorganic photodiode fabrication. Their work demonstrates how specific quinoxaline derivatives can improve the electrical and photovoltaic properties of heterojunction diodes, indicating their potential in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fluoride Ion Sensing

Moreover, quinoxaline derivatives are utilized in the development of sensors. Ghosh, Maiya, and Wong (2004) reported on the synthesis of dipyrrolyl derivatives bearing quinoxaline units for fluoride ion sensing. These compounds exhibit significant changes in their optical and electrochemical properties upon binding with fluoride ions, showcasing their utility in environmental monitoring and analytical chemistry (Ghosh, Maiya, & Wong, 2004).

Mécanisme D'action

Propriétés

IUPAC Name |

3-[1-(quinoxaline-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c19-10-16-17(23-7-6-22-16)26-13-3-8-24(11-13)18(25)12-1-2-14-15(9-12)21-5-4-20-14/h1-2,4-7,9,13H,3,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQGIRVTRYPVAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione](/img/structure/B2474752.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2474753.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)

![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)